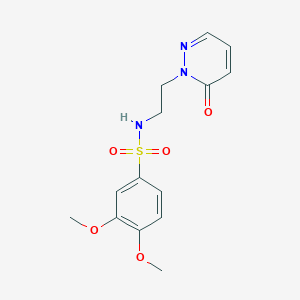
3,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H17N3O5S and its molecular weight is 339.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3,4-Dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound belonging to the class of benzamides and sulfonamides. Its unique structure features two methoxy groups on the benzene ring and a pyridazinone moiety, which may enhance its biological activity. This article explores the biological activities of this compound, focusing on its anti-cancer properties, anti-inflammatory effects, and potential mechanisms of action.
Chemical Structure and Properties
Chemical Formula: C₁₅H₁₇N₃O₄S
Molecular Weight: 303.31 g/mol
CAS Number: 1049549-93-0
The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials: 3,4-dimethoxybenzoic acid and 2-(6-oxopyridazin-1(6H)-yl)ethylamine.
- Amide Bond Formation: The carboxylic acid group is activated using coupling reagents like EDCI or DCC in the presence of a base (triethylamine), followed by the addition of 2-(6-oxopyridazin-1(6H)-yl)ethylamine.
- Purification: Techniques such as recrystallization or column chromatography are employed to purify the product.
Anti-Cancer Activity
Recent studies have shown that derivatives of compounds similar to this compound exhibit significant anti-cancer activity. For instance, a related compound demonstrated IC₅₀ values against various cancer cell lines such as HEPG2 (liver), MCF7 (breast), and PC-3 (prostate) with values ranging from 0.67 to 1.95 µM .
The mechanism underlying its anti-cancer effects may involve inhibition of key signaling pathways associated with cell proliferation and survival.
Anti-Inflammatory Activity
Compounds with similar structural motifs have also been evaluated for their anti-inflammatory properties. For example, derivatives of oxadiazole have shown promising results in reducing inflammation in vitro and in vivo models . The presence of methoxy groups may enhance solubility and bioavailability, contributing to their therapeutic efficacy.
While the exact mechanisms for the biological activity of this compound are not fully elucidated, it is hypothesized that:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in cancer progression or inflammatory responses.
- Receptor Modulation: It could act on specific receptors that regulate cell growth or inflammatory pathways.
Molecular docking studies suggest strong binding affinities to target proteins involved in these pathways, indicating potential for further development as a therapeutic agent .
Case Studies
A study evaluated several derivatives for their cytotoxicity against human lung cancer cell lines, revealing that compounds structurally related to benzenesulfonamides exhibited significant cytotoxic effects with IC₅₀ values indicating potent activity . These findings support the potential application of this compound in cancer therapeutics.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-21-12-6-5-11(10-13(12)22-2)23(19,20)16-8-9-17-14(18)4-3-7-15-17/h3-7,10,16H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEQAAWTFGUNFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














